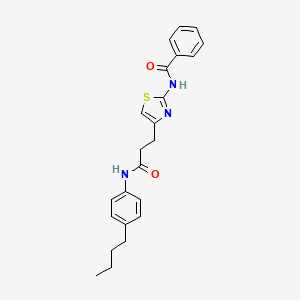
N-(4-(3-((4-butilfenil)amino)-3-oxopropil)tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Los tiazoles exhiben actividad antioxidante debido a su capacidad para eliminar radicales libres y proteger las células del estrés oxidativo. Los investigadores han investigado derivados del tiazol por su potencial como antioxidantes, lo que podría contribuir a prevenir diversas enfermedades asociadas con el daño oxidativo .
Efectos analgésicos y antiinflamatorios
Los derivados del tiazol se han estudiado por sus propiedades analgésicas y antiinflamatorias. Estos compuestos pueden modular las vías del dolor y reducir la inflamación, lo que los hace relevantes en el manejo del dolor y las condiciones inflamatorias .
Actividad antimicrobiana y antifúngica
Los tiazoles han demostrado efectos antimicrobianos y antifúngicos. Los investigadores han explorado su potencial como agentes contra infecciones bacterianas y fúngicas. Por ejemplo, la sulfathiazola, un fármaco antimicrobiano a base de tiazol, se ha utilizado ampliamente .
Propiedades antivirales
Ciertos derivados del tiazol exhiben actividad antiviral. Si bien se necesita más investigación, estos compuestos podrían desempeñar un papel en la lucha contra las infecciones virales .
Efectos neuroprotectores
Los tiazoles se han investigado por sus propiedades neuroprotectoras. Pueden ayudar a prevenir el daño neuronal y apoyar la salud cerebral. Se están llevando a cabo estudios adicionales para explorar su potencial en enfermedades neurodegenerativas .
Actividad antitumoral y citotóxica
Los tiazoles han mostrado promesa como agentes antitumorales. Por ejemplo, los [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácidos arilidenhidrazidas demostraron efectos citotóxicos potentes en las células de cáncer de próstata . Además, otros compuestos que contienen tiazol, como Ritonavir (un fármaco antirretroviral) y Tiazofurina (un fármaco antineoplásico), se han explorado por su potencial anticancerígeno .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to act through various mechanisms depending on their specific structures and the biological targets they interact with .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound may have various effects at the molecular and cellular levels .
Action Environment
As mentioned earlier, the stability of boronic acids and their esters can be influenced by environmental factors such as ph .
Propiedades
IUPAC Name |
N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-3-7-17-10-12-19(13-11-17)24-21(27)15-14-20-16-29-23(25-20)26-22(28)18-8-5-4-6-9-18/h4-6,8-13,16H,2-3,7,14-15H2,1H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIICVNNQAYLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2535766.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)
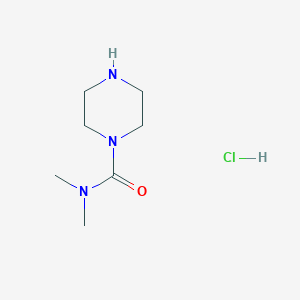

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)
![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2535777.png)
![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)
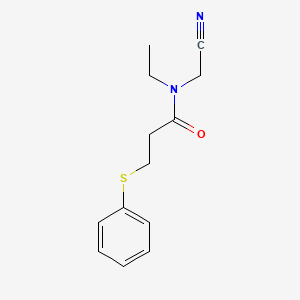
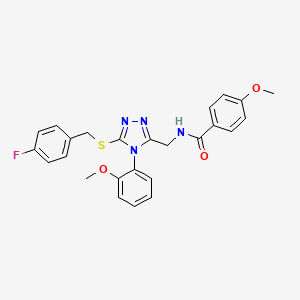
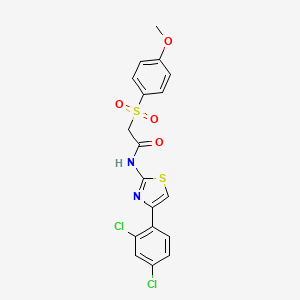
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2535784.png)
